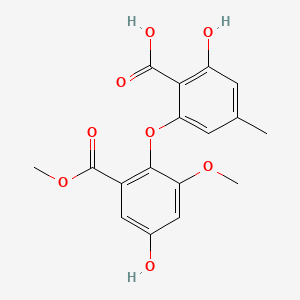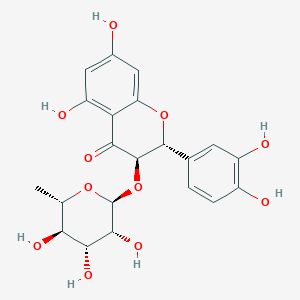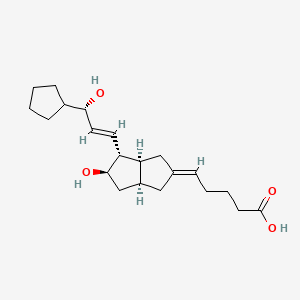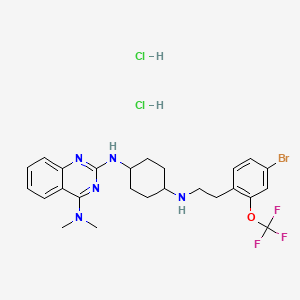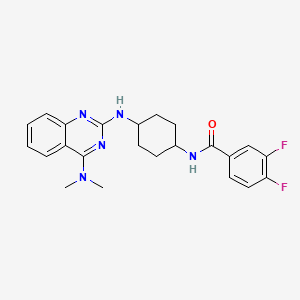
Axomadol
Descripción general
Descripción
Axomadol hydrochloride has an effect on pupil diameter and nociception in healthy subjects.
Aplicaciones Científicas De Investigación
Analgesic Agent
Axomadol is a synthetic, centrally-acting opioid analgesic . It’s related to tramadol and was under investigation for the treatment of chronic, moderate to severe lower back pain and arthrosis .
Opioid Agonistic Properties
Axomadol has opioid agonistic properties . This means it can bind to and activate opioid receptors in the body, which are involved in pain perception and reward.
Inhibitory Effects on Monoamines
Axomadol has inhibitory effects on the reuptake of the monoamines noradrenaline (NA) and, to a lesser degree, serotonin [5‐hydroxytrypyamine (5‐HT)] . This means it can increase the levels of these neurotransmitters in the brain, which can have various effects on mood, pain perception, and other functions.
Pharmacokinetic/Pharmacodynamic Modelling
Axomadol has been used in pharmacokinetic/pharmacodynamic (PK/PD) modelling studies . These studies aim to understand the relationship between the dose of a drug, the concentrations of the drug and its metabolites in the body, and the drug’s effects.
Pupil Diameter and Nociception
Research has been conducted on the effects of axomadol and its O-demethyl metabolite on pupil diameter and nociception in healthy subjects . Nociception is the sensory nervous system’s response to harmful or potentially harmful stimuli.
Cold Pressor Test
The cold pressor test is a method used to measure pain threshold and pain tolerance. Axomadol has been studied for its effects on pain reduction in this test .
Mecanismo De Acción
Target of Action
Axomadol is a centrally active analgesic compound . It primarily targets the μ opioid receptor , which plays a crucial role in pain perception and relief. Additionally, it has inhibitory effects on the reuptake of monoamines .
Mode of Action
As an opioid agonist, Axomadol binds to the μ opioid receptors in the central nervous system (CNS), mimicking the action of endogenous opioids. This binding results in the inhibition of pain signals, thereby providing analgesic effects . Furthermore, its inhibitory effects on the reuptake of monoamines enhance the availability of these neurotransmitters in the synaptic cleft, which can modulate the perception of pain .
Biochemical Pathways
It is known that the activation of μ opioid receptors can inhibit the release of nociceptive neurotransmitters and increase pain threshold . The inhibition of monoamine reuptake can also affect various neurotransmission pathways, potentially contributing to its analgesic effects .
Pharmacokinetics
A study has shown that the kinetics of axomadol and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .
Result of Action
The primary result of Axomadol’s action is the reduction of pain. The activation of μ opioid receptors and the increased availability of monoamines in the synaptic cleft both contribute to its analgesic effects . In a study, it was found that each 0.5 mm change in pupil diameter (a pharmacodynamic marker) is associated with a 10% decrease in cold pressor area under the concentration–time curve effects .
Action Environment
Like other centrally acting analgesics, its efficacy may be influenced by various factors such as the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism and receptor sensitivity .
Propiedades
IUPAC Name |
6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJLLAOISDVBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461720, DTXSID50870174 | |
| Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Axomadol hydrochloride | |
CAS RN |
454221-09-1, 187219-99-4 | |
| Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,3R,6R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

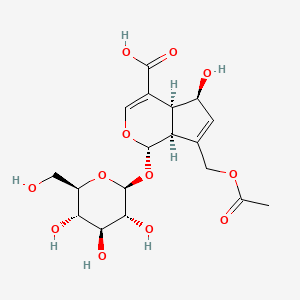
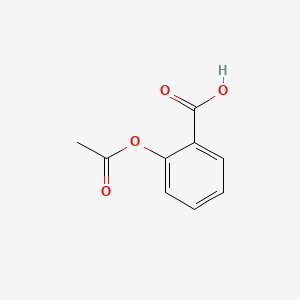
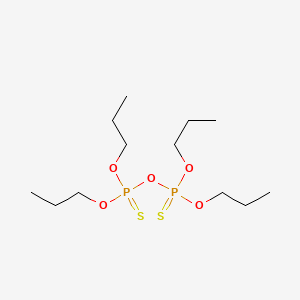
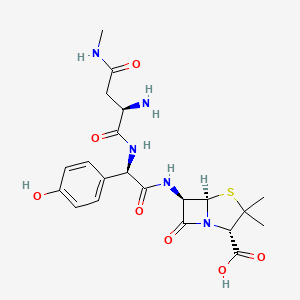
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
